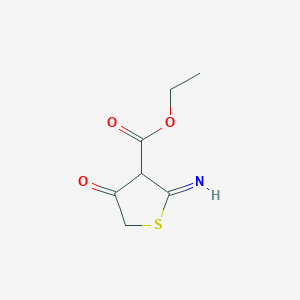
Ethyl 2-imino-4-oxothiolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-imino-4-oxothiolane-3-carboxylate is a heterocyclic compound that contains a thiolane ring with an ethyl ester group, an imino group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-imino-4-oxothiolane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-amino-4-oxobutanoate with thiourea in the presence of a base, such as sodium ethoxide, to form the thiolane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-4-oxothiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Ethyl 2-imino-4-oxothiolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-imino-4-oxothiolane-3-carboxylate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiolane ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-oxothiolane-3-carboxylate
- Ethyl 2-imino-4-oxothiazolidine-3-carboxylate
- Ethyl 2-imino-4-oxopyrrolidine-3-carboxylate
Uniqueness
Ethyl 2-imino-4-oxothiolane-3-carboxylate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
90312-11-1 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl 2-imino-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h5,8H,2-3H2,1H3 |
InChI Key |
KYQOVJRVUPAAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CSC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)


![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)


![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)
![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)




![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
